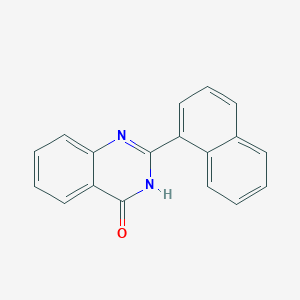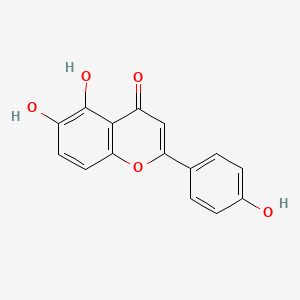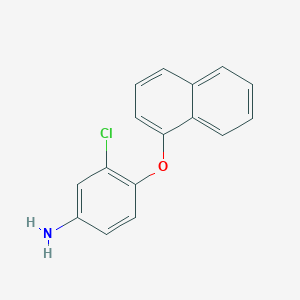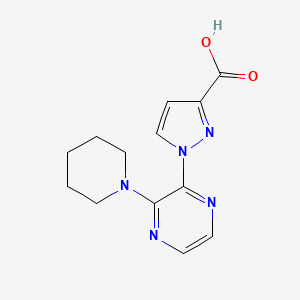
1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N3 and a molecular weight of 267.68 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a piperazine moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride can be achieved through various methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to obtain an intermediate, followed by the construction of the piperazine ring through further reactions . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-3-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.
1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine: This compound differs in the position of the trifluoromethyl group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a trifluoromethyl group and a piperazine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClF3N3 |
|---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]piperazine;hydrochloride |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-5-9(7-15-6-8)16-3-1-14-2-4-16;/h5-7,14H,1-4H2;1H |
InChI Key |
ZPPBTNSZLAOVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



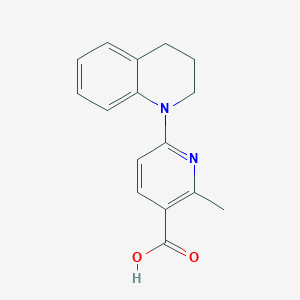
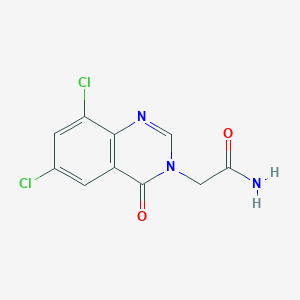
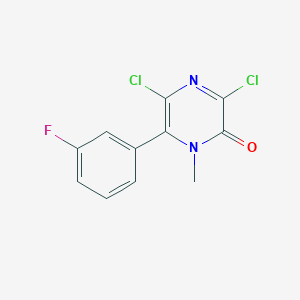
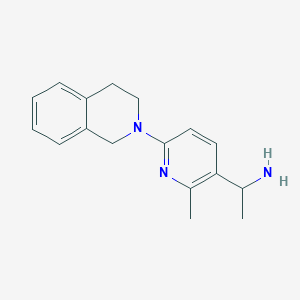
![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
